BenchChemオンラインストアへようこそ!

DS-2248

HSP90 inhibition in vivo antitumor efficacy gastric cancer xenograft

DS-2248 is a fully synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) belonging to the tricyclic pyrazolopyrimidine class. Developed by Daiichi Sankyo Co., Ltd., DS-2248 binds the ATP-binding pocket of HSP90, disrupting its chaperone function and promoting proteasomal degradation of oncogenic client proteins including HER2, AKT, and RAF-1.

Molecular Formula C21H21F3O4
Molecular Weight
Cat. No. B1574316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-2248
SynonymsDS2248;  DS-2248;  DS 2248.; NONE
Molecular FormulaC21H21F3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-2248 Compound Overview for Scientific Procurement: Tricyclic Pyrazolopyrimidine HSP90 Inhibitor


DS-2248 is a fully synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) belonging to the tricyclic pyrazolopyrimidine class [1]. Developed by Daiichi Sankyo Co., Ltd., DS-2248 binds the ATP-binding pocket of HSP90, disrupting its chaperone function and promoting proteasomal degradation of oncogenic client proteins including HER2, AKT, and RAF-1 [1][2]. The compound has a molecular formula of C9H12N2O2, a molecular weight of 180.20 Da, and CAS number 132475-93-5 . DS-2248 has completed a Phase I clinical trial in advanced solid tumors (NCT01288430) and demonstrated low toxicity in preclinical and clinical settings, positioning it as a research tool and potential therapeutic candidate distinct from earlier-generation HSP90 inhibitors [1][3].

Why Generic HSP90 Inhibitor Substitution Fails: DS-2248 Differentiation Evidence


HSP90 inhibitors span multiple chemical classes—geldanamycin derivatives (17-AAG, 17-DMAG), resorcinol-based agents (ganetespib, NVP-AUY922/luminespib), purine analogs (Debio 0932), and others—each with divergent pharmacokinetic, toxicity, and target-engagement profiles that preclude simple interchange [1]. Many first-generation inhibitors require intravenous administration and exhibit dose-limiting hepatic, cardiac, and ocular toxicities that have halted clinical development [2]. DS-2248's tricyclic pyrazolopyrimidine scaffold is structurally distinct from both the ansamycin and resorcinol families, conferring oral bioavailability and a differentiated preclinical safety signal that cannot be assumed for any other HSP90 inhibitor lacking direct comparative data [3][4].

DS-2248 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


In Vivo Antitumor Efficacy: DS-2248 vs. 17-AAG (Tanespimycin) in NCI-N87 Gastric Cancer Xenograft

In a direct head-to-head preclinical comparison, DS-2248 at 20 mg/kg produced more potent antitumor activity than 17-AAG (tanespimycin) at 50 mg/kg (2.5-fold higher dose) against NCI-N87 human gastric cancer xenografts in nude mice [1]. This finding demonstrates that DS-2248 achieves superior tumor growth inhibition at a substantially lower dose than the prototypical geldanamycin-derivative HSP90 inhibitor, establishing a meaningful efficacy advantage for in vivo experimental design.

HSP90 inhibition in vivo antitumor efficacy gastric cancer xenograft

Oral Bioavailability Advantage: DS-2248 vs. Intravenous-Only HSP90 Inhibitors (17-AAG, Ganetespib, NVP-AUY922)

DS-2248 is orally bioavailable with demonstrated pharmacokinetic parameters in mice: following a single oral dose of 5 mg/kg, DS-2248 achieved an AUC0-8h of 527 ± 121 ng·h/mL, Cmax of 147 ± 21 ng/mL, and Tmax of 1.17 ± 0.76 hours [1]. In contrast, three clinically advanced HSP90 inhibitors—17-AAG, ganetespib (STA-9090), and NVP-AUY922 (luminespib)—require intravenous administration due to poor oral bioavailability inherent to their geldanamycin and resorcinol scaffolds [2][3]. This oral route advantage of DS-2248 enables repeated-dose preclinical protocols without the confounding stress and variability of repeated IV dosing.

oral bioavailability pharmacokinetics route of administration

Radiosensitizing Potency: Supra-Additive Tumor Growth Delay with DS-2248 + Radiation

DS-2248 demonstrates supra-additive (synergistic) tumor growth delay when combined with radiation. In the SCCVII murine squamous cell carcinoma model, 15 mg/kg DS-2248 administered orally 10 times over 2 weeks plus 24 Gy radiation in 6 fractions produced a statistically significant supra-additive effect (P < 0.004) [1]. At lower doses (5 and 10 mg/kg) with 24 Gy, effects were additive. Mechanistically, DS-2248 pre-treatment (50 nM, 24 h) resulted in persistent γH2AX foci at 6 and 24 h post-2 Gy radiation, indicating sustained inhibition of DNA double-strand break repair—specifically homologous recombination—compared to radiation-alone controls where γH2AX foci returned to baseline by 24 h [1]. This radiosensitizing mechanism has been independently reported for NVP-AUY922 and ganetespib, but DS-2248 uniquely provides this effect via an oral route [2].

radiosensitization DNA double-strand break repair combination therapy

In Vitro Antiproliferative Potency: DS-2248 Cross-Study Comparison with Clinical-Stage Oral HSP90 Inhibitors

DS-2248 inhibited 50% cell growth (GI50) at concentrations of 9–51 nM in a 3-day MTT assay across 4 undisclosed cancer cell lines [1]. This antiproliferative potency range is comparable to that of the oral HSP90 inhibitor XL888 (median IC50 8.8 nM across 118 cell lines; proliferation IC50 21.8 nM in NCI-N87 cells) [2] and SNX-5422 (IC50 16–51 nM across MCF-7, SW620, K562, SK-MEL-5, A375 cells) , and sits within a clinically meaningful concentration window. However, cross-study comparisons of IC50/GI50 values are inherently limited by differences in cell line panels, assay formats, and treatment durations; these data are provided for benchmarking purposes only and should not be interpreted as a direct head-to-head comparison.

antiproliferative activity IC50 cancer cell lines

Favorable Preclinical and Phase I Toxicity Profile Relative to Other Pan-HSP90 Inhibitors

DS-2248 is described as having 'low adverse effects' in preclinical models and 'low toxicities' in the completed Phase I clinical trial (NCT01288430) [1]. Specifically, in the SCCVII tumor-bearing mouse model, DS-2248 treatment was not associated with significant body weight loss compared to untreated controls, a favorable finding for tolerability [1]. This contrasts sharply with the well-documented toxicity liabilities of other pan-HSP90 inhibitors: 17-AAG causes dose-limiting hepatotoxicity; ganetespib and NVP-AUY922 are associated with ocular toxicity (retinal pigment epithelial damage) and cardiac toxicity; and broader pan-HSP90 inhibitor development has been hindered by these on-target toxicities attributed to HSP90α isoform inhibition [2][3]. While the molecular basis for DS-2248's improved tolerability (e.g., isoform selectivity vs. pharmacokinetic advantage) has not been disclosed, the phenotypic observation of low toxicity is consistent across preclinical and early clinical datasets.

toxicity profile safety dose-limiting toxicity

Chemotype Novelty: Tricyclic Pyrazolopyrimidine Scaffold Distinct from Ansamycin and Resorcinol Families

DS-2248 is built on a tricyclic pyrazolopyrimidine core, a scaffold that is structurally and biosynthetically unrelated to the two dominant HSP90 inhibitor chemotypes: the ansamycin-derived benzoquinone class (geldanamycin, 17-AAG, 17-DMAG) and the isoxazole resorcinol class (NVP-AUY922, ganetespib/STA-9090) [1][2]. This scaffold divergence has practical consequences: ansamycins are fermentation-derived natural products with complex stereochemistry and limited synthetic tractability, while resorcinol-based inhibitors exhibit high HSP90 binding affinity but poor blood-brain barrier penetration [2]. The fully synthetic tricyclic pyrazolopyrimidine scaffold of DS-2248 enables scalable chemical synthesis, straightforward analog generation for SAR studies, and a physicochemical profile compatible with oral bioavailability (MW 180.20, formula C9H12N2O2) —properties not shared by the larger, more complex macrocyclic ansamycins (17-AAG MW 585.7) or resorcinols (NVP-AUY922 MW 464.5) [1].

chemical scaffold tricyclic pyrazolopyrimidine structural differentiation

DS-2248 Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical In Vivo Oncology Studies Requiring Oral HSP90 Inhibition with Repeated Dosing

Researchers conducting murine tumor models that require sustained HSP90 inhibition over multiple days should prioritize DS-2248 for its confirmed oral bioavailability (AUC0-8h 527 ± 121 ng·h/mL at 5 mg/kg in mice) [1]. This eliminates the need for repeated IV administration required by 17-AAG, ganetespib, and NVP-AUY922, thereby reducing animal handling stress, catheter-related complications, and experimental variability during 2-week or longer treatment protocols [1][2]. Dosing regimens of 5–15 mg/kg orally for 5 consecutive days per week have been validated to produce additive to supra-additive antitumor effects when combined with fractionated radiation [1].

Radiation-Oncology Combination Research: DNA Damage Repair Inhibition Studies

For investigators exploring the intersection of HSP90 inhibition and DNA damage response, DS-2248 offers the only published oral-HSP90-inhibitor dataset with demonstrated supra-additive radiosensitization (P < 0.004 at 15 mg/kg + 24 Gy) [1]. The compound's capacity to sustain γH2AX foci at 6 and 24 hours post-irradiation—indicative of homologous recombination repair suppression—makes it a preferred tool for mechanistic studies of HSP90-dependent double-strand break repair pathways that cannot be recapitulated with IV-only inhibitors without introducing route-dependent confounders [1].

HSP90 Scaffold-Based Structure-Activity Relationship (SAR) and Chemotype Comparison Programs

Medicinal chemistry and chemical biology groups investigating scaffold-dependent differences in HSP90 inhibition should procure DS-2248 as the representative tricyclic pyrazolopyrimidine chemotype. Its small molecular footprint (MW 180.20 Da, C9H12N2O2) and fully synthetic origin contrast with the macrocyclic ansamycin (17-AAG, MW 585.7) and resorcinol (NVP-AUY922, MW 464.5) classes [1][2]. This structural orthogonality enables comparative studies of binding mode, selectivity, metabolic stability, and resistance liabilities across the three major HSP90 inhibitor scaffolds using a single experimental framework [1].

Low-Toxicity Reference Standard for HSP90 Inhibitor Safety Profiling Studies

In studies designed to benchmark the toxicity profiles of novel HSP90 inhibitors, DS-2248 serves as a reference compound with a documented low-toxicity phenotype: absence of significant body weight loss in mouse models and 'low toxicities' reported in a completed Phase I clinical trial (NCT01288430) [1]. This contrasts with the hepatotoxicity of 17-AAG and the ocular/cardiac toxicities of ganetespib and NVP-AUY922, allowing investigators to calibrate toxicity readouts against a compound that lacks these class-defining adverse effects [1][3]. This application is particularly relevant for in vitro toxicity screening panels using retinal pigment epithelial or cardiomyocyte models.

Quote Request

Request a Quote for DS-2248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.